molecular formula C7H11NO B8417931 N-{bicyclo[1.1.1]pentan-1-yl}acetamide

N-{bicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No.: B8417931
M. Wt: 125.17 g/mol
InChI Key: NITXXARKEONICI-UHFFFAOYSA-N
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Description

N-{bicyclo[1.1.1]pentan-1-yl}acetamide is a bicyclo[1.1.1]pentane (BCP)-based acetamide derivative. Bicyclo[1.1.1]pentane is a strained hydrocarbon increasingly used in medicinal chemistry as a bioisostere for para-substituted arenes, tert-butyl groups, or benzene rings due to its unique three-dimensional structure and metabolic stability .

This compound and its derivatives are synthesized via stepwise modifications of bicyclo[1.1.1]pentane precursors, often involving nucleophilic substitutions or amidation reactions . Their applications span pharmaceuticals, agrochemicals, and materials science, with notable use in developing kinase inhibitors, ATF4 pathway modulators, and neuroprotective agents .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)acetamide

InChI

InChI=1S/C7H11NO/c1-5(9)8-7-2-6(3-7)4-7/h6H,2-4H2,1H3,(H,8,9)

InChI Key

NITXXARKEONICI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)C2

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-{bicyclo[1.1.1]pentan-1-yl}acetamide serves as a versatile building block for the synthesis of more complex molecules. Its bicyclic structure allows for unique reactivity patterns, making it an attractive precursor in organic synthesis.

Functionalization Reactions
The compound can undergo various chemical reactions essential for its functionalization, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions yield amines or alcohols.
  • Substitution : Nucleophilic substitution can lead to the formation of substituted amides or other derivatives.

Biological Applications

Enzyme Inhibition Studies
Research indicates that compounds with the bicyclo[1.1.1]pentane motif, including this compound, have been explored for their potential as enzyme inhibitors. For instance, modifications of existing enzyme inhibitors using this motif have led to compounds with improved permeability and solubility, enhancing their bioavailability and therapeutic potential in treating diseases like Alzheimer's .

Antimicrobial and Anticancer Activities
Studies have shown that derivatives of acetamides exhibit significant antimicrobial and anticancer activities. For example, a series of N-substituted acetamides were evaluated for their activity against various pathogens and cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Medicinal Applications

Therapeutic Properties
this compound has been investigated for its potential therapeutic effects, particularly in pain management and inflammation reduction. The compound's structural characteristics may contribute to its efficacy as an analgesic or anti-inflammatory agent .

Drug Design Innovations
The incorporation of the bicyclo[1.1.1]pentane structure into drug candidates has been shown to enhance metabolic stability and reduce toxicity associated with traditional phenyl ring structures in pharmaceutical compounds . This has led to the development of novel drugs with improved pharmacokinetic profiles.

Industrial Applications

Material Science
In industrial applications, this compound is being explored for its potential use in developing new materials with enhanced mechanical properties. Its unique structure may allow for the creation of polymers or composites that exhibit superior strength and flexibility compared to conventional materials.

Case Studies

Study Focus Findings
Bicyclo[1.1.1]pentane Motif in Drug DesignEnzyme InhibitionReplacement of traditional phenyl rings with bicyclo[1.1.1]pentane motifs improved drug absorption and efficacy in enzyme inhibition models .
Antimicrobial Activity AssessmentAntimicrobial PropertiesVarious N-substituted acetamides showed significant inhibition against Mycobacterium tuberculosis and other pathogens in vitro, indicating their potential as therapeutic agents .
Metabolic Stability ImprovementsDrug DevelopmentThe use of bicyclo[1.1.1]pentane as a bioisostere resulted in compounds with lower clearance rates and longer half-lives, enhancing their therapeutic viability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares key derivatives of N-{bicyclo[1.1.1]pentan-1-yl}acetamide, focusing on substituents, molecular properties, and safety profiles:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Hazards (GHS) Applications
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₁NO₂ 141.17 1628196-21-3 3-Hydroxy H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) Pharmaceutical intermediate; precursor for bioactive molecules
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide C₇H₁₂N₂O 140.18 2137867-09-3 3-Amino H314 (causes severe skin burns/eye damage) Chemical synthesis; potential building block for peptidomimetics
N-{3-tert-Butylbicyclo[1.1.1]pentan-1-yl}acetamide C₁₂H₁₉NO 193.29 2231675-02-6 3-tert-Butyl Not explicitly reported Research chemical; lipophilic modifier for drug candidates
2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetamide C₇H₉INO 267.06 N/A 3-Iodo Not explicitly reported Potential radiopharmaceutical or imaging agent
N-{3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl}acetamide derivatives Varies ~245–526 Multiple (e.g., 1113001-78-7) 3-Trifluoromethyl or complex sidechains Dependent on full structure Neuroprotective agents (e.g., DNL343 for ALS)
Key Observations:
  • Polarity and Solubility: The 3-hydroxy derivative (C₇H₁₁NO₂) exhibits higher polarity due to the hydroxyl group, enhancing aqueous solubility compared to the lipophilic tert-butyl analogue .
  • Reactivity: The 3-amino derivative (C₇H₁₂N₂O) introduces nucleophilic character, making it reactive in peptide coupling or alkylation reactions .
  • Safety: The 3-hydroxy and 3-amino derivatives require stringent handling due to irritant properties, whereas tert-butyl and iodo analogues lack explicit hazard data .

Q & A

Q. What are the recommended safety precautions when handling N-{bicyclo[1.1.1]pentan-1-yl}acetamide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised for aerosolized particles .
  • Storage: Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .
  • Emergency Measures: For spills, avoid dust generation; collect material in sealed containers for disposal by licensed waste services .
  • Toxicity Mitigation: Follow GHS hazard codes (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

  • Propellane Precursor Route: Utilize [1.1.1]propellane intermediates (e.g., 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) as starting materials, followed by amidation with acetamide derivatives under controlled conditions .
  • Radical-Mediated Functionalization: Employ halogen-atom transfer (XAT) reactions with bicyclo[1.1.1]pentane (BCP) derivatives, as demonstrated in multi-component syntheses using visible-light catalysis .
  • Post-Synthetic Modification: Modify pre-synthesized BCP scaffolds via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and bicyclo scaffold integrity. For example, BCP protons resonate at δ 1.5–2.5 ppm in CDCl3_3 .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C7_7H11_{11}NO2_2: calc. 141.1677 g/mol) with ESI-TOF or Orbitrap instruments .
  • X-ray Crystallography: Resolve strained bicyclo geometry, though challenges exist due to low crystallinity in some derivatives .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of this compound derivatives under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Test transition-metal-free systems (e.g., phosphine catalysts under visible light) to minimize side reactions and improve regioselectivity .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. For example, tert-amyl alcohol enhances hydrogen-borrowing alkylation efficiency .
  • Purification Protocols: Employ silica gel chromatography with gradient elution (e.g., 0–2% methanol in CH2_2Cl2_2) to isolate pure products .

Q. How does the bicyclo[1.1.1]pentane scaffold influence the pharmacokinetic properties of acetamide derivatives in biological systems?

Methodological Answer:

  • Enhanced Bioavailability: The BCP core’s high bond angle strain increases metabolic stability and membrane permeability, as seen in DNL343, a neuroprotective agent targeting ALS .
  • Biodistribution Studies: Radiolabel BCP derivatives (e.g., 18F^{18}\text{F}-tagged analogs) to track tissue penetration via PET imaging, leveraging the scaffold’s lipophilicity .
  • Enzyme Interaction: Use molecular docking to predict binding affinities with targets like the unfolded protein response (UPR) pathway components .

Q. What computational approaches are utilized to predict the reactivity and stability of this compound in solution?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess strain-induced reactivity. For example, BCP’s central bond BDE is ~65 kcal/mol, enabling radical-mediated functionalization .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/organic mixtures to predict aggregation tendencies .
  • pKa Prediction: Use software (e.g., ACD/Labs) to estimate basicity of the acetamide group, critical for pH-dependent stability .

Q. How can researchers address contradictions in toxicological data for this compound?

Methodological Answer:

  • Dose-Response Studies: Conduct in vivo assays (e.g., OECD Guideline 423) to clarify discrepancies between acute oral toxicity (H302) and carcinogenicity (IARC Class 3) .
  • Metabolite Profiling: Identify reactive intermediates (e.g., via LC-MS/MS) to distinguish parent compound toxicity from metabolic byproducts .
  • Cross-Species Comparisons: Test rodent vs. zebrafish models to evaluate species-specific effects, given the lack of ecological data (e.g., bioaccumulation potential) .

Q. What analytical methods are recommended for assessing purity in this compound batches?

Methodological Answer:

  • HPLC-PDA: Use C18 columns with UV detection (210–254 nm) to quantify impurities. Adjust mobile phase (acetonitrile/water) for optimal resolution .
  • Karl Fischer Titration: Determine residual moisture (<0.1% w/w) to prevent hydrolysis during storage .
  • Elemental Analysis: Confirm C/H/N/O ratios within ±0.3% of theoretical values .

Q. How can structural modifications enhance the target selectivity of this compound derivatives?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the acetamide group with sulfonamide or urea moieties to modulate hydrogen-bonding interactions .
  • Perfluoroalkylation: Introduce CF3_3 or perfluorobutyl groups to improve binding to hydrophobic enzyme pockets, as shown in quinoxaline derivatives .
  • Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., CHIRALPAK® columns) to evaluate stereochemical impacts on activity .

Q. What methodologies enable the study of this compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on neuronal cells treated with DNL343 to identify UPR pathway modulation (e.g., ATF4, CHOP expression) .
  • Electrophysiology: Measure synaptic transmission in hippocampal slices to assess neuroprotective effects .
  • In Vivo Efficacy: Use SOD1G93A^{G93A} transgenic mice to evaluate survival extension and motor function improvement .

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